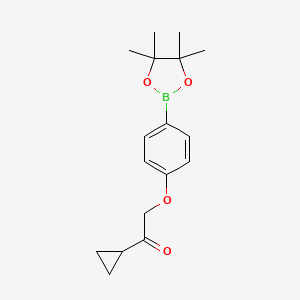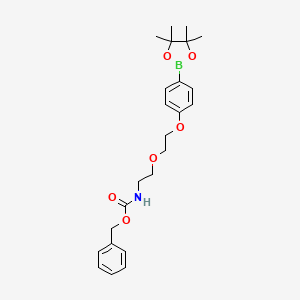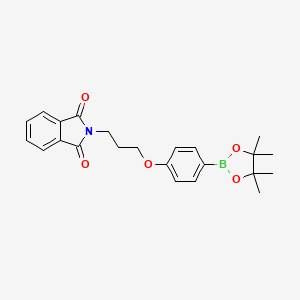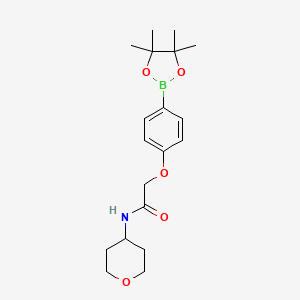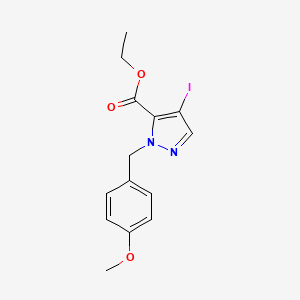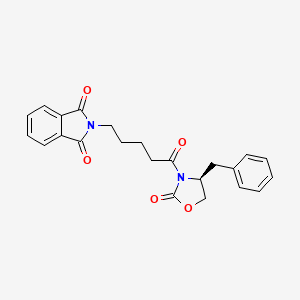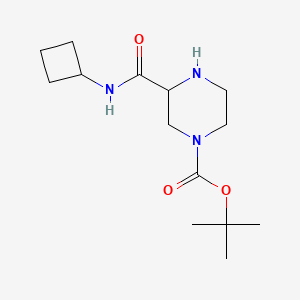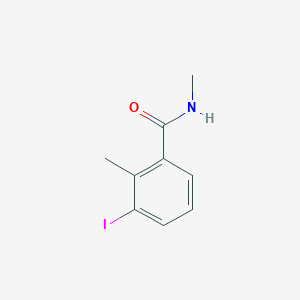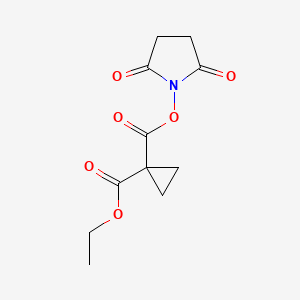
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate is a chemical compound with a unique structure that includes a cyclopropane ring and a pyrrolidinone moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate typically involves the reaction of 1-ethyl cyclopropane-1,1-dicarboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.
化学反応の分析
Types of Reactions
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the pyrrolidinone moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can be used in substitution reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields 1-ethyl cyclopropane-1,1-dicarboxylic acid and 2,5-dioxopyrrolidin-1-yl .
科学的研究の応用
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials.
作用機序
The mechanism of action of 1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate involves its ability to act as a reactive intermediate. It can form covalent bonds with nucleophilic sites on proteins or other molecules, thereby modifying their function. This reactivity is primarily due to the presence of the pyrrolidinone moiety, which can undergo nucleophilic attack .
類似化合物との比較
Similar Compounds
- 1-(2,5-Dioxopyrrolidin-1-yl) 1-Methyl cyclopropane-1,1-dicarboxylate
- 2-(2,5-Dioxopyrrolidin-1-yl)propanamides
Uniqueness
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate is unique due to its specific structure, which includes both a cyclopropane ring and a pyrrolidinone moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
特性
IUPAC Name |
1-O'-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl cyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-2-17-9(15)11(5-6-11)10(16)18-12-7(13)3-4-8(12)14/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWOMHCRCJMLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

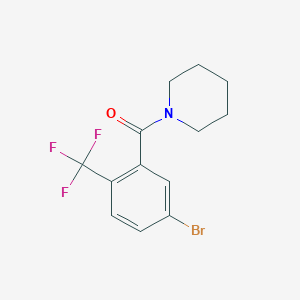
![1-Ethyl-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163232.png)
![3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163237.png)
![3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163252.png)
